molecular formula C20H17ClN4O5S2 B2658306 2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 868976-84-5

2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2658306
CAS No.: 868976-84-5
M. Wt: 492.95
InChI Key: RGZMOTJHDHGYTH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C20H17ClN4O5S2 and its molecular weight is 492.95. The purity is usually 95%.
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Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic molecule with potential biological activity, particularly in the field of cancer research. Its complex structure suggests a multifaceted mechanism of action that may involve interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C20H17ClN4O5S2C_{20}H_{17}ClN_{4}O_{5}S_{2}, with a molecular weight of approximately 492.95 g/mol. The structural complexity is indicated by the presence of a chlorophenoxy group, a thiadiazole moiety, and a dihydrobenzo[dioxin] structure.

Research indicates that compounds similar to this one exhibit anticancer properties through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth.
  • Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells, which is crucial for effective cancer therapy.
  • Targeting Specific Pathways : The compound's structure suggests potential interactions with specific proteins involved in cancer progression.

Biological Activity Data

Activity Type Cell Line IC50 (µM) Reference
AntiproliferativeHEPG2 (Liver Cancer)1.18 ± 0.14
AntiproliferativeMCF7 (Breast Cancer)0.67
AntiproliferativePC-3 (Prostate Cancer)0.87
Apoptosis InductionVarious1.95 - 6.3
Inhibition of EGFRVarious0.24

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., derivatives of similar compounds were synthesized and screened for anticancer activity using TRAP PCR-ELISA assays. The study found that certain compounds showed IC50 values lower than established anticancer drugs, indicating superior efficacy against specific cancer types like breast and prostate cancers .

Case Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound exhibits strong binding affinities to targets associated with cancer cell survival pathways. This suggests that the compound may effectively inhibit these pathways, leading to reduced tumor growth and increased apoptosis in treated cells .

Case Study 3: Protein Interaction Studies

Research on protein interactions has shown that the compound can disrupt critical interactions between proteins involved in cancer progression. For instance, it was noted that compounds with similar structures displayed significant inhibition of the AF9-DOT1L interaction at concentrations as low as 5 µM, demonstrating its potential as a therapeutic agent .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S2/c21-12-1-4-14(5-2-12)30-10-17(26)23-19-24-25-20(32-19)31-11-18(27)22-13-3-6-15-16(9-13)29-8-7-28-15/h1-6,9H,7-8,10-11H2,(H,22,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZMOTJHDHGYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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